rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is a chemical compound that features a morpholine ring substituted with a trifluoromethyl group
Preparation Methods
The synthesis of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride typically involves the reaction of a morpholine derivative with a trifluoromethylating agent. The reaction conditions often include the use of a base to facilitate the substitution reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can be compared with other similar compounds such as:
rac-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide: This compound also features a trifluoromethyl group but has a piperidine ring instead of a morpholine ring.
rac-methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride: This compound has a similar structure but with a methyl ester group instead of an acetic acid group. The uniqueness of rac-2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride lies in its specific combination of the trifluoromethyl group and the morpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11ClF3NO3 |
---|---|
Molecular Weight |
249.61 g/mol |
IUPAC Name |
2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)5-2-11-4(3-14-5)1-6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5-;/m1./s1 |
InChI Key |
GDZLXJXLMATQCT-TYSVMGFPSA-N |
Isomeric SMILES |
C1[C@@H](OC[C@H](N1)CC(=O)O)C(F)(F)F.Cl |
Canonical SMILES |
C1C(OCC(N1)CC(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.